Imidazo[1,2-a]pyridine-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridine-8-thiol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-8-thiol typically involves the condensation of 2-aminopyridine with various substrates, such as aldehydes or ketones, followed by cyclization and thiolation reactions. One common method involves the use of 2-aminopyridine, an aldehyde, and a thiol source under acidic or basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of environmentally friendly processes to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridine-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Imidazo[1,2-a]pyridine-8-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-8-thiol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-8-thiol can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Properties
Molecular Formula |
C7H6N2S |
---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridine-8-thiol |
InChI |
InChI=1S/C7H6N2S/c10-6-2-1-4-9-5-3-8-7(6)9/h1-5,10H |
InChI Key |
RHDFYFLHLNHILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.